Lys-Ala-pNA

Description

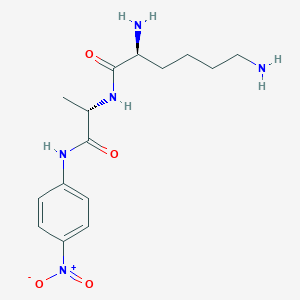

Structure

3D Structure

Properties

Molecular Formula |

C15H23N5O4 |

|---|---|

Molecular Weight |

337.37 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1 |

InChI Key |

WKTQIBKMCKFCJE-GWCFXTLKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Lys-Ala-pNA: A Technical Guide for Researchers

L-Alaninamide, L-lysyl-N-(4-nitrophenyl)- , commonly known as Lys-Ala-pNA , is a synthetic chromogenic substrate extensively utilized in biochemical assays to measure the activity of specific proteases. This guide provides an in-depth overview of its chemical properties, mechanism of action, and applications in research and drug development, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Mechanism of Action

This compound is a dipeptide, Lys-Ala, linked via an amide bond to a p-nitroanilide (pNA) molecule. In its intact form, it is a colorless to light yellow solid. The utility of this compound as a substrate lies in the chromogenic properties of the pNA group, which is released upon enzymatic cleavage of the amide bond.

The enzymatic hydrolysis of this compound yields the dipeptide Lys-Ala and a yellow-colored product, p-nitroaniline. The rate of formation of p-nitroaniline, and thus the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405 nm.

Chemical and Physical Properties

| Property | Value | Reference |

| Full Chemical Name | L-Alaninamide, L-lysyl-N-(4-nitrophenyl)- | N/A |

| Molecular Formula | C₁₅H₂₃N₅O₄ | N/A |

| Molecular Weight | 337.37 g/mol | N/A |

| Appearance | Light yellow to yellow solid | N/A |

| CAS Number | 115846-24-7 | N/A |

| p-Nitroaniline Molar Absorptivity | 8,800 M⁻¹cm⁻¹ at 410 nm | [1] |

Enzymatic Specificity and Kinetic Parameters

This compound is primarily recognized as a substrate for dipeptidyl peptidase II (DPP II) , also known as dipeptidyl peptidase 7 (DPP7).[2] DPP II is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine at the penultimate position.

While extensively used for DPP II, the specificity of this compound is not absolute. It is crucial for researchers to empirically determine its suitability as a substrate for other proteases of interest. The following table summarizes the known kinetic parameters of this compound with DPP II. Data for other proteases is limited in the public domain and should be determined experimentally.

| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Optimal pH |

| Dipeptidyl Peptidase II (DPP II) | 0.42 | N/A | 0.4 x 10⁶ | 5.5 |

N/A: Data not available in the reviewed sources.

Experimental Protocols

Preparation of Stock Solutions

Storage and Stability:

-

Powder: Store desiccated at -20°C for long-term storage.

-

Stock Solutions: Prepare fresh for optimal results. If necessary, store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Solubility:

-

This compound is soluble in aqueous buffers. For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO followed by dilution in the assay buffer may be necessary. Always test the compatibility of the solvent with your enzyme's activity.

Dipeptidyl Peptidase II (DPP II) Activity Assay

This protocol is adapted from established methods for measuring DPP II activity.

Materials:

-

This compound

-

DPP II enzyme preparation

-

Assay Buffer: 0.1 M Acetate buffer, pH 5.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM.

-

Prepare Reaction Mixture: In each well of a 96-well plate, add the following:

-

X µL of Assay Buffer

-

10 µL of this compound stock solution (for a final concentration of 1 mM in a 100 µL reaction volume)

-

Bring the total volume to 90 µL with Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the desired temperature.

-

Initiate Reaction: Add 10 µL of the DPP II enzyme solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where:

-

A is the change in absorbance per minute

-

ε is the molar absorptivity of p-nitroaniline (8,800 M⁻¹cm⁻¹)

-

c is the concentration in M

-

l is the path length of the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well).

-

-

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by DPP II.

General Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for protease inhibition screening.

Applications in Research and Drug Development

-

Enzyme Activity Profiling: this compound serves as a valuable tool for detecting and quantifying the activity of DPP II in various biological samples, including cell lysates and purified enzyme preparations.

-

High-Throughput Screening (HTS): The colorimetric nature of the assay makes it readily adaptable for HTS of compound libraries to identify potential inhibitors of DPP II. This is particularly relevant in drug discovery programs targeting this enzyme.

-

Kinetic Studies: The substrate can be used to determine key kinetic parameters (K_m, V_max, k_cat) of DPP II and other proteases that can hydrolyze it, providing insights into enzyme efficiency and mechanism.

-

Diagnostic Research: Investigating changes in DPP II activity in disease states can be facilitated by assays using this compound, potentially leading to the development of novel diagnostic markers.

References

Lys-Ala-pNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lys-Ala-pNA (L-Lysyl-L-alanine-p-nitroanilide), a chromogenic substrate pivotal for the study of dipeptidyl peptidase II (DPP II). This document details its physicochemical characteristics, provides a protocol for its use in enzymatic assays, and outlines its primary applications in research.

Chemical Structure and Properties

This compound is a dipeptide composed of L-lysine and L-alanine, with a p-nitroanilide group attached to the C-terminus of alanine. This p-nitroanilide moiety is the key to its function as a chromogenic substrate; upon enzymatic cleavage of the amide bond between alanine and p-nitroaniline by DPP II, the release of p-nitroaniline (pNA) results in a yellow-colored product that can be quantified spectrophotometrically.

The chemical structure of this compound is as follows:

Physicochemical and Spectroscopic Properties:

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 115846-24-7[1] |

| Molecular Formula | C₁₅H₂₃N₅O₄[1] |

| Molecular Weight | 337.37 g/mol [1] |

| Physical and Chemical Properties | Value/Description |

| Appearance | Light yellow to yellow solid[2] |

| Purity (HPLC) | ≥99%[2] |

| Storage | Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] |

| Solubility | Soluble in DMSO. Specific quantitative solubility data in aqueous and other organic solvents is not readily available in published literature. |

| Enzyme Kinetics | Value |

| Target Enzyme | Dipeptidyl Peptidase II (DPP II) |

| Michaelis Constant (Km) | 0.42 mM[1][3][4] |

Experimental Protocols

The primary application of this compound is in the enzymatic assay of dipeptidyl peptidase II. The following protocol provides a detailed methodology for a typical DPP II activity assay.

Principle

DPP II catalyzes the hydrolysis of the peptide bond between the alanine residue of this compound and the p-nitroaniline group. The rate of release of p-nitroaniline is directly proportional to the DPP II activity and can be monitored by measuring the increase in absorbance at 405 nm.

Required Materials

-

This compound substrate

-

Dipeptidyl Peptidase II (or sample containing DPP II)

-

Assay Buffer: 0.05 M Cacodylic acid/NaOH buffer, pH 5.5[5]

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

p-Nitroaniline (for standard curve)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Preparation of Reagents

-

This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in DMSO. Store the stock solution at -20°C.

-

Assay Buffer (0.05 M Cacodylic acid/NaOH, pH 5.5): Prepare the buffer and adjust the pH to 5.5.

-

p-Nitroaniline Standard Stock Solution (e.g., 1 mM): Dissolve a known amount of p-nitroaniline in the Assay Buffer to prepare a stock solution.

-

Enzyme Solution: Dilute the DPP II enzyme or experimental sample to the desired concentration in the Assay Buffer.

Assay Procedure

-

Prepare p-Nitroaniline Standard Curve:

-

Create a series of dilutions of the p-nitroaniline standard stock solution in the Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Add each standard to the microplate wells in triplicate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance against the concentration of p-nitroaniline to generate a standard curve and determine the molar extinction coefficient (ε) under the assay conditions.

-

-

Enzymatic Reaction:

-

Set up the reaction in a 96-well plate or cuvettes. A typical final reaction volume is 200 µL.[5]

-

For each reaction, add the following to each well:

-

Assay Buffer

-

Enzyme solution (or sample)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound substrate to a final concentration of 1 mM.[5]

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Data Analysis

-

Calculate the rate of reaction: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.

-

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹) determined from the standard curve at pH 5.5.

-

l is the path length of the cuvette or the liquid in the microplate well (in cm).

-

Applications in Research

This compound serves as a crucial tool for:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of DPP II.

-

Inhibitor Screening: Identifying and characterizing inhibitors of DPP II for drug development.

-

Protease Activity Profiling: Detecting and quantifying DPP II activity in biological samples such as cell lysates and tissue homogenates.

Visualizations

Enzymatic Reaction of this compound

The following diagram illustrates the enzymatic cleavage of this compound by Dipeptidyl Peptidase II.

Caption: Enzymatic cleavage of this compound by DPP II.

Experimental Workflow for DPP II Assay

The diagram below outlines the key steps in performing a DPP II enzyme activity assay using this compound.

Caption: Experimental workflow for a DPP II assay.

References

- 1. abmole.com [abmole.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

Lys-Ala-pNA: A Chromogenic Substrate for Dipeptidyl Peptidase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Ala-pNA (L-Lysyl-L-alanine-p-nitroanilide) is a chromogenic substrate primarily utilized for the characterization and quantification of Dipeptidyl Peptidase II (DPP II) activity.[1][2] DPP II, also known as dipeptidyl peptidase 7 (DPP7) or quiescent cell proline dipeptidase (QPP), is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, showing a preference for substrates with proline or alanine at the penultimate (P1) position.[3][4] This document provides a comprehensive overview of the enzymatic kinetics, experimental protocols, and physiological relevance of the DPP II-Lys-Ala-pNA system.

Enzyme-Substrate Interaction and Kinetics

The enzymatic reaction involves the hydrolysis of the amide bond in this compound by DPP II, releasing the dipeptide Lys-Ala and a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the DPP II enzymatic activity.[5]

Quantitative Data

The kinetic parameters for the hydrolysis of this compound by human Dipeptidyl Peptidase II have been determined, providing valuable data for enzyme characterization and inhibitor screening.

| Kinetic Parameter | Value | Experimental Conditions |

| Michaelis Constant (Km) | 0.42 mM | pH 5.5 |

| Catalytic Efficiency (kcat/Km) | 0.4 x 106 M-1s-1 | pH 5.5 |

Table 1: Kinetic parameters for the hydrolysis of this compound by human Dipeptidyl Peptidase II.[1][2][6]

It is noteworthy that while other substrates like Lys-Pro-pNA and Ala-Pro-pNA exhibit higher sensitivity for human DPP II, this compound is considered more selective.[2][6]

Experimental Protocol: DPP II Activity Assay

The following protocol outlines a standard method for determining DPP II activity using this compound as a substrate.

Materials:

-

Purified or recombinant Dipeptidyl Peptidase II

-

This compound substrate solution (1 mM in a suitable buffer)

-

Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5

-

Microtiter plate (96-well)

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute the DPP II enzyme stock to the desired concentration in the assay buffer.

-

Reaction Setup: In a 96-well microtiter plate, add 10 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: To each well, add 190 µL of the pre-warmed this compound substrate solution to achieve a final volume of 200 µL and a final substrate concentration of 1 mM.[5]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes) at 37°C using a microplate reader.[5]

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M-1cm-1).

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the specified assay conditions.[2]

-

Physiological Significance and Signaling

DPP II is an intracellular protease primarily localized to the vesicular system and has been implicated in various cellular processes.[3][4] Its physiological role is not fully elucidated, but it is suggested to be involved in cell differentiation, protection from apoptosis, and the degradation of collagen fragments and neuropeptides.[3][4]

The enzyme's involvement in immune regulation is of particular interest. DPP II has been identified as a regulator of lymphocyte quiescence.[7] Inhibition of DPP II in resting lymphocytes, but not in activated ones, leads to apoptotic cell death, suggesting a role in maintaining the quiescent state of immune cells.[7]

Below is a diagram illustrating the proposed role of DPP II in regulating lymphocyte quiescence and apoptosis.

This workflow demonstrates that in a resting lymphocyte, active DPP II contributes to the maintenance of quiescence and the inhibition of apoptosis. Upon introduction of a DPP II inhibitor, the enzyme becomes inactive, leading to the induction of apoptosis. This highlights the potential of DPP II as a therapeutic target in diseases characterized by immune dysregulation.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to Dipeptidyl Peptidase II (DPP II) Substrate Specificity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase II (DPP II), classified under EC 3.4.14.2, is a serine exopeptidase that plays a crucial role in protein degradation. It is identical to quiescent cell proline dipeptidase (QPP) and dipeptidyl peptidase 7 (DPP7).[1][2] The primary function of DPP II is to catalyze the release of N-terminal dipeptides from oligopeptides. The enzyme exhibits a distinct preference for substrates containing a proline (Pro) or, to a lesser extent, an alanine (Ala) residue at the penultimate (P1) position.[1][3]

DPP II is predominantly localized within the vesicular system, particularly in lysosomes, and functions optimally under acidic conditions (pH 4.5-5.5).[1][3][4] Its proposed physiological functions include the degradation of collagen fragments and the processing of short neuropeptides.[3][4] Understanding the precise substrate specificity of DPP II is paramount for elucidating its biological roles and for the development of selective inhibitors, which are essential tools for differentiating its activity from other dipeptidyl peptidases, such as DPP IV.

This guide provides a comprehensive overview of the catalytic mechanism, substrate preferences, and quantitative kinetics of DPP II, along with detailed experimental protocols for its characterization.

Catalytic Mechanism

As a serine protease, DPP II utilizes a catalytic triad, typically composed of serine, histidine, and aspartate, to facilitate peptide bond hydrolysis. The mechanism involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the peptide bond at the P1 position of the substrate. This forms a transient tetrahedral intermediate, which is stabilized by the enzyme's active site. The subsequent collapse of this intermediate leads to the cleavage of the peptide bond and the release of the dipeptide product.

Caption: Simplified schematic of the DPP II catalytic mechanism.

Core Principles of Substrate Specificity

The substrate specificity of DPP II is primarily determined by the amino acid residues at the P2 and P1 positions of the peptide substrate.

-

P1 Position: There is a strong and well-documented preference for Proline (Pro) . Alanine (Ala) is also accepted, but substrates with Pro at P1 are generally hydrolyzed more efficiently.[1][3]

-

P2 Position: The S2 subsite of DPP II is more accommodating. It shows a preference for basic amino acids, such as Lysine (Lys) and Histidine (His) .[4][5] Bulky hydrophobic residues are also well-tolerated.

-

P1' Position (Leaving Group): The nature of the residue or chemical group at the P1' position (the residue C-terminal to the cleavage site) can significantly influence kinetic parameters. This has been identified as a source of discrepancies in substrate specificity reported in the literature.[6] For synthetic substrates, chromogenic groups like p-nitroanilide (pNA) are often preferred over fluorogenic groups like 4-methoxy-2-naphthylamide (4Me2NA) for kinetic studies.[6]

Quantitative Analysis of Substrate Specificity

The efficiency of substrate hydrolysis by an enzyme is quantitatively described by the Michaelis-Menten kinetic parameters: Km, kcat, and the specificity constant (kcat/Km).

-

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's apparent binding affinity; a lower Km indicates a higher affinity.[7]

-

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[7][8]

-

kcat/Km (Specificity Constant): This ratio is the most effective measure of an enzyme's catalytic efficiency and substrate preference. It reflects both binding affinity and catalytic turnover, allowing for the direct comparison of different substrates.[9][10]

The following table summarizes the kinetic parameters for the hydrolysis of various synthetic chromogenic substrates by purified human DPP II at its optimal pH.

| Substrate (P2-P1-pNA) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Lys-Pro-pNA | 100 ± 10 | 12.0 ± 0.4 | 0.120 |

| Ala-Pro-pNA | 200 ± 20 | 1.8 ± 0.1 | 0.009 |

| Gly-Pro-pNA | 1800 ± 200 | 1.3 ± 0.1 | 0.001 |

| Lys-Ala-pNA | 700 ± 60 | 2.1 ± 0.1 | 0.003 |

| Data derived from kinetic investigations of human DPP II at pH 5.5.[2][6] |

As the data illustrates, Lys-Pro-pNA is the most efficiently cleaved substrate, exhibiting both a low Km and a high kcat, resulting in the highest specificity constant. This confirms the enzyme's strong preference for Proline at P1 and a basic residue at P2.

Experimental Protocol: DPP II Activity Assay

This section details a generalized protocol for determining DPP II activity and kinetics using a chromogenic substrate.

Objective: To measure the kinetic parameters (Km and kcat) of DPP II for a specific substrate.

Principle: The assay measures the rate of hydrolysis of a dipeptide p-nitroanilide (pNA) substrate. DPP II cleaves the amide bond, releasing the yellow-colored p-nitroaniline product, which can be quantified by measuring the absorbance at 405 nm. The initial rate of the reaction is determined at various substrate concentrations to calculate the kinetic parameters.

Caption: Experimental workflow for a DPP II kinetic assay.

Materials and Reagents

-

Purified human DPP II enzyme

-

Chromogenic substrate stock solution (e.g., Lys-Pro-pNA in DMSO)

-

Assay Buffer: 0.05 M Cacodylic acid/NaOH, pH 5.5[2]

-

96-well microplate (UV-transparent)

-

Thermostated microplate reader capable of measuring absorbance at 405 nm

Enzyme Preparation

-

Prepare a working stock of purified DPP II in assay buffer.

-

The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Procedure

-

Substrate Dilutions: Prepare a series of substrate dilutions in assay buffer, typically ranging from 0.1x to 10x the expected Km.

-

Reaction Setup: In a 96-well plate, add a fixed volume of assay buffer and the diluted enzyme solution to each well. Include control wells without enzyme to measure background substrate hydrolysis.

-

Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add a fixed volume of the corresponding substrate dilution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis

-

Calculate Initial Velocity (v₀): For each substrate concentration, determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot. Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of p-nitroaniline (ε = 9,620 M⁻¹cm⁻¹ at pH 5.5).

-

Determine Kinetic Parameters: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the resulting data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax.

-

Calculate kcat: Calculate the turnover number using the formula kcat = Vmax / [E]T, where [E]T is the total enzyme concentration in the assay.

Physiological Context and Relevance

DPP II's lysosomal localization and acidic pH optimum strongly suggest its involvement in the terminal stages of intracellular protein degradation. Peptides and proteins taken up by the cell via endocytosis or autophagy are delivered to the lysosome, where they are broken down by a host of proteases. DPP II likely contributes to this process by cleaving dipeptides from the N-termini of oligopeptide fragments generated by other endopeptidases.

Caption: Proposed role of DPP II in lysosomal protein degradation.

The development of highly selective DPP II inhibitors is critical for functional studies. Many early compounds showed cross-reactivity with DPP IV, a related but functionally distinct enzyme with a neutral pH optimum involved in glucose homeostasis and immune regulation.[11] Potent and selective inhibitors, such as Dab-Pip (IC50 = 0.13 µM), are invaluable for isolating the specific functions of DPP II in complex biological systems.[12]

Conclusion

The substrate specificity of Dipeptidyl Peptidase II is tightly defined by a strong preference for Proline or Alanine at the P1 position and a basic or large hydrophobic residue at the P2 position. This specificity, coupled with its acidic pH optimum and lysosomal localization, points to a key role in the terminal degradation of proteins. Quantitative kinetic analysis using chromogenic substrates provides a robust framework for characterizing its enzymatic activity. A thorough understanding of these principles is essential for researchers investigating cellular protein turnover and for professionals developing specific chemical probes and potential therapeutic agents targeting this enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. biorxiv.org [biorxiv.org]

- 10. andrew.cmu.edu [andrew.cmu.edu]

- 11. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of potent and selective dipeptidyl peptidase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of the Chromogenic Substrate Lys-Ala-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental applications, and technical data associated with the chromogenic substrate Lys-Ala-pNA. Primarily utilized in the study of Dipeptidyl Peptidase II (DPP II), this document outlines the enzymatic cleavage mechanism, detailed experimental protocols, and the substrate's specificity.

Introduction to Chromogenic Substrates and p-Nitroaniline (pNA)

Chromogenic substrates are synthetic molecules designed to release a colored product upon enzymatic cleavage. This colorimetric change allows for the quantitative measurement of enzyme activity through spectrophotometry. A widely used chromophore is p-nitroaniline (pNA), which is colorless when conjugated to a peptide. However, upon enzymatic hydrolysis of the amide bond linking the peptide to pNA, free pNA is released, which imparts a distinct yellow color to the solution. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzymatic activity.[1] The use of short peptide chains in these synthetic substrates can mimic the natural substrates of enzymes, thereby increasing sensitivity and selectivity.[1]

This compound as a Substrate for Dipeptidyl Peptidase II (DPP II)

This compound is a well-established hydrolytic substrate for Dipeptidyl Peptidase II (DPP II), also known as DPP7 or quiescent cell proline dipeptidase (QPP).[1][2] DPP II is an intracellular protease that cleaves N-terminal dipeptides from oligopeptides, showing a preference for substrates with proline or alanine in the penultimate (P1) position.[3] The enzyme typically functions optimally at an acidic pH.[3]

The enzymatic reaction involves the hydrolysis of the amide bond between the alanine residue and the p-nitroaniline molecule. This cleavage releases the dipeptide Lys-Ala and the chromophore pNA.

Diagram of the Enzymatic Cleavage of this compound by DPP II

Caption: Enzymatic cleavage of this compound by DPP II.

Quantitative Data: Kinetic Parameters of DPP II

The efficiency of an enzyme's catalysis on a substrate is often described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the enzyme's catalytic efficiency. For human DPP II, this compound has been shown to be a selective, albeit not the most sensitive, chromogenic substrate.

| Substrate | Km (mM) | kcat/Km (s⁻¹·M⁻¹) | Reference(s) |

| This compound | 0.42 | 0.4 x 10⁶ | [1][4][5] |

| Lys-Pro-pNA | - | 4.1 x 10⁶ | [1][4] |

| Ala-Pro-pNA | - | 2.6 x 10⁶ | [1][4] |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocol for DPP II Activity Assay using this compound

This protocol is adapted from established methodologies for the determination of DPP II activity.[1]

Materials:

-

Purified human Dipeptidyl Peptidase II (DPP II)

-

This compound substrate

-

0.05 M Cacodylic acid/NaOH buffer, pH 5.5

-

10 mM EDTA

-

Aprotinin (14 µg/ml)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

96-well microtiter plates (for microplate reader) or cuvettes

-

Incubator or water bath at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer: 0.05 M cacodylic acid/NaOH, pH 5.5, containing 10 mM EDTA and 14 µg/ml aprotinin.

-

Prepare a stock solution of this compound. The final concentration in the assay will be 1 mM.

-

Dilute the purified DPP II enzyme in the assay buffer to the desired concentration. It is recommended to keep enzyme dilutions on ice.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add a specific volume of the enzyme sample (e.g., 10 µl) to each well.

-

Prepare a blank control containing the assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to the reaction temperature.

-

-

Initiation of the Reaction:

-

To start the reaction, add the this compound substrate solution to each well to achieve a final concentration of 1 mM in a total reaction volume of 200 µl.

-

Mix gently by pipetting or using a plate shaker.

-

-

Measurement of Absorbance:

-

Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at 37°C. This allows for the determination of the initial reaction velocity.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of the enzyme-containing samples.

-

Plot the change in absorbance (ΔA405) against time.

-

Determine the initial velocity (v₀) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is typically 8,800 M⁻¹cm⁻¹.

-

Experimental Workflow for DPP II Assay

Caption: General workflow for a DPP II enzymatic assay.

Substrate Specificity: this compound and Other Proteases

While this compound is a recognized substrate for DPP II, its utility for assaying other proteases such as tissue kallikrein, plasmin, and urokinase is not supported by available data. The substrate specificities of these enzymes indicate a low probability of efficient cleavage of the Lys-Ala peptide bond.

-

Tissue Kallikreins: These enzymes exhibit specificity that extends beyond the P1 residue, with the amino acid sequence at positions P4-P6 influencing the cleavage efficiency.[6] While they can cleave after lysine, the overall peptide context is crucial.

-

Plasmin: Plasmin shows a strong preference for lysine or arginine at the P1 position. However, its specificity is more tightly regulated than previously thought, with interactions at subsites from S4 to S2' contributing to catalysis.[7] There is a preference for aromatic amino acids at the P2 position.[8]

-

Urokinase (uPA): Urokinase-type plasminogen activator preferentially cleaves after arginine over lysine.[9] Its primary physiological substrate is plasminogen, where it cleaves a specific Arg-Val bond.[10] Studies on synthetic substrates indicate preferences for specific amino acid sequences that do not align with Lys-Ala.[11][12]

Logical Relationship of Substrate Specificity

Caption: Substrate suitability of this compound.

Conclusion

This compound serves as a valuable tool for the specific and quantitative assessment of Dipeptidyl Peptidase II activity. Its principle of action is based on the enzymatic release of the chromophore p-nitroaniline, which can be readily measured spectrophotometrically. The provided kinetic data and experimental protocol offer a solid foundation for researchers and drug development professionals to utilize this substrate in their studies. It is important to note the high specificity of this compound for DPP II, as evidence does not support its use for assaying tissue kallikrein, plasmin, or urokinase.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theadl.com [theadl.com]

- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Substrate specificity of tissue kallikreins: importance of an extended interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negative selectivity and the evolution of protease cascades: the specificity of plasmin for peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Substrate specificity of tissue-type and urokinase-type plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urokinase - Wikipedia [en.wikipedia.org]

- 11. research.monash.edu [research.monash.edu]

- 12. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Lys-Ala-pNA in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Lys-Ala-pNA (L-Lysyl-L-alanine 4-nitroanilide) and its application in enzyme assays. We will delve into its core mechanism of action, provide detailed experimental protocols, present quantitative data for key enzymes, and visualize the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound is a synthetic dipeptide substrate covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the alanine residue and the pNA group, free pNA is released. In solution, particularly under neutral to alkaline conditions, p-nitroaniline exhibits a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.

The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions (i.e., substrate is not limiting). This principle forms the basis of a simple and robust method for determining the activity of specific proteases.

Enzymatic Reaction Visualization

The enzymatic cleavage of this compound can be represented as follows:

An In-depth Technical Guide to the Discovery and Synthesis of Lys-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic dipeptide substrate, L-Lysyl-L-alanine-p-nitroanilide (Lys-Ala-pNA). It covers the historical context of its discovery, detailed protocols for its synthesis and use in enzymatic assays, and its role as a key tool in studying the activity of dipeptidyl peptidase II (DPP II), also known as dipeptidyl peptidase 7 (DPP7).

Discovery and Significance

The development of chromogenic peptide substrates in the early 1970s revolutionized the study of proteolytic enzymes. These synthetic peptides are designed to mimic the natural substrates of proteases, and upon cleavage, they release a colored compound, allowing for easy and continuous monitoring of enzyme activity spectrophotometrically[1].

This compound emerged as a specific substrate for dipeptidyl peptidase II (DPP II/DPP7), an enzyme that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine in the penultimate position. The hydrolysis of this compound by DPP II releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. This has made this compound an invaluable tool for characterizing the kinetics and inhibition of DPP II.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C15H23N5O4 | [2] |

| Molecular Weight | 337.37 g/mol | [2] |

| CAS Number | 115846-24-7 | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in Solvent) | -80°C for up to 6 months | [2] |

Synthesis of this compound

The synthesis of peptide p-nitroanilides, including this compound, presents a chemical challenge due to the low nucleophilicity of the amino group of p-nitroaniline. However, both solid-phase and liquid-phase synthesis strategies can be employed. Below is a detailed, plausible protocol for the solid-phase synthesis of this compound using Fmoc chemistry, which is a common and effective method for peptide synthesis[3].

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is based on the principles of Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Ala-OH

-

Fmoc-Lys(Boc)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

p-Nitroaniline

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

First Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Pre-activate for 10-15 minutes.

-

Drain the DMF from the resin and add the activated Fmoc-Ala-OH solution.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (Lysine):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

-

Pre-activate for 10-15 minutes.

-

Drain the DMF from the resin and add the activated Fmoc-Lys(Boc)-OH solution.

-

Shake for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 3.

-

-

Coupling of p-Nitroaniline:

-

Due to the low reactivity of p-nitroaniline, a more potent coupling agent is recommended for this step.

-

In a separate vial, dissolve p-Nitroaniline (5 eq), PyBOP (5 eq), and DIPEA (10 eq) in DMF.

-

Add this solution to the resin-bound dipeptide.

-

Shake overnight at room temperature.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the TFA cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude this compound by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Enzymatic Hydrolysis of this compound by Dipeptidyl Peptidase II (DPP II/DPP7)

This compound is a well-established chromogenic substrate for DPP II. The enzymatic reaction involves the cleavage of the peptide bond between alanine and p-nitroaniline.

Kinetic Parameters

The hydrolysis of this compound by human DPP II follows Michaelis-Menten kinetics. The key kinetic parameter is summarized below.

| Enzyme | Substrate | K_m (mM) | Reference |

| Human Dipeptidyl Peptidase II | This compound | 0.42 | [2] |

Experimental Protocol: Enzymatic Assay of DPP II

This protocol describes a typical procedure for measuring the activity of DPP II using this compound.

Materials:

-

Purified DPP II enzyme

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (e.g., 50 mM sodium cacodylate, pH 5.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution in the assay buffer to the desired final concentrations (e.g., for determining K_m, a range of concentrations from 0.1 to 5 mM might be used). A final concentration of 1 mM is often used for routine assays.

-

Dilute the DPP II enzyme in the assay buffer to a concentration that results in a linear rate of p-nitroaniline release over the desired time course.

-

-

Assay Setup:

-

To each well of the microplate, add the appropriate volume of the this compound solution.

-

Include control wells:

-

Blank: Assay buffer only (to zero the plate reader).

-

Substrate Control: this compound in assay buffer without the enzyme (to measure any non-enzymatic hydrolysis).

-

Enzyme Control: Enzyme in assay buffer without the substrate.

-

-

-

Enzyme Reaction:

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding the diluted DPP II enzyme solution to each well (except the blank and substrate control).

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,500 M⁻¹cm⁻¹ at pH 5.5, though this can vary slightly with buffer conditions and should be determined empirically if high accuracy is required).

-

Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Role in Signaling Pathways and Cellular Processes

DPP II (DPP7) is not just a digestive enzyme; it plays a crucial role in cellular regulation, particularly in the immune system. It is known to be involved in maintaining the quiescent state of lymphocytes. Inhibition of DPP7 in resting lymphocytes can lead to their activation and subsequent apoptosis (programmed cell death)[4]. The cleavage of specific, yet largely unidentified, endogenous substrates by DPP7 is thought to be a key step in this regulatory pathway.

DPP7 in Lymphocyte Quiescence and Apoptosis

The following diagram illustrates the proposed role of DPP7 in the regulation of lymphocyte quiescence.

This pathway highlights how the enzymatic activity of DPP7 is critical for maintaining a resting state in lymphocytes. When DPP7 is inhibited, the subsequent cellular events lead to apoptosis, a process that is being explored for its therapeutic potential in conditions like chronic lymphocytic leukemia[4][5].

Experimental Workflow for Studying DPP7 Activity

The following diagram outlines a typical experimental workflow for investigating the activity of DPP7 and the effects of its inhibitors.

This workflow demonstrates how this compound is a foundational tool in the initial in vitro stages of research, which then informs more complex cell-based and downstream analyses to elucidate the biological roles of DPP7.

References

- 1. diapharma.com [diapharma.com]

- 2. karger.com [karger.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcancer.org [jcancer.org]

An In-depth Technical Guide to the Applications of Lys-Ala-pNA in Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Lysyl-L-alanine-p-nitroanilide (Lys-Ala-pNA) is a synthetic chromogenic dipeptide substrate widely utilized in biochemical research for the characterization and quantification of specific peptidase activities. Its primary application lies in the sensitive and continuous monitoring of Dipeptidyl Peptidase II (DPP II/DPP7) activity. The principle of its use is based on the enzymatic cleavage of the amide bond between the alanine residue and the p-nitroanilide (pNA) group. This cleavage releases the yellow-colored p-nitroaniline, which can be readily quantified by spectrophotometry, typically at a wavelength of 405 nm. This direct relationship between color development and enzymatic activity allows for straightforward kinetic analysis.

Core Applications

The principal application of this compound is as a substrate for Dipeptidyl Peptidase II (DPP II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2] DPP II is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine at the penultimate (P1) position.

Beyond its primary use for DPP II, this compound has been investigated as a potential substrate for other peptidases, including:

-

Dipeptidyl Peptidase V (DPP V): Found in Aspergillus fumigatus, this enzyme has been shown to cleave this compound.[]

-

Other Serine Proteases: While serine proteases like trypsin and chymotrypsin are known to cleave peptide-pNA substrates, their specificity for the Lys-Ala sequence in this compound is not as pronounced as that of DPP II. For instance, trypsin preferentially cleaves after lysine or arginine residues, and chymotrypsin after large hydrophobic residues.[4][5]

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the key kinetic parameters for the hydrolysis of this compound by human Dipeptidyl Peptidase II.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Human Dipeptidyl Peptidase II (DPP II) | This compound | 0.42[6][7] | 160 | 0.4 x 106[1][2] | 5.5[1] |

Experimental Protocols

Enzymatic Assay of Dipeptidyl Peptidase II (DPP II) using this compound

This protocol outlines a continuous spectrophotometric rate determination assay for DPP II activity.

Materials:

-

This compound dihydrochloride (MW: 410.3)

-

DPP II enzyme preparation (purified or cell lysate)

-

Assay Buffer: 50 mM Sodium Cacodylate, pH 5.5

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplates or cuvettes

-

Incubator or temperature-controlled plate reader set to 37°C

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM sodium cacodylate buffer and adjust the pH to 5.5.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store frozen in aliquots.

-

Enzyme Dilution: Dilute the DPP II enzyme preparation in Assay Buffer to a concentration that yields a linear rate of absorbance change over time. The optimal concentration should be determined empirically.

-

-

Assay Protocol:

-

Set up the reactions in a 96-well microplate. For each reaction, prepare a final volume of 200 µL.

-

Add 180 µL of pre-warmed Assay Buffer to each well.

-

Add 10 µL of the diluted enzyme solution to the appropriate wells. Include a blank control with 10 µL of Assay Buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of a 2 mM this compound working solution (prepared by diluting the 10 mM stock in Assay Buffer) to each well, resulting in a final substrate concentration of 100 µM.

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C.[] Record readings every minute for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the rate of the enzyme-containing samples.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 405 nm and pH 5.5 is approximately 9,500 M-1cm-1. The path length (l) will depend on the volume in the microplate well.

-

Visualizations

Experimental Workflow for DPP II Assay

Caption: Workflow for a DPP II enzymatic assay using this compound.

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by DPP II.

Role of DPPs in Peptide Signaling (Conceptual)

Caption: Conceptual role of DPPs in modulating peptide signaling.

Drug Discovery and Development

In the realm of drug development, this compound serves as a valuable tool for screening potential inhibitors of DPP II. By performing the enzymatic assay in the presence of test compounds, researchers can identify molecules that reduce the rate of p-nitroaniline formation. This allows for the determination of inhibitory constants (e.g., IC50, Ki) and the characterization of the mode of inhibition. Given the involvement of dipeptidyl peptidases in various physiological processes, the development of specific inhibitors is an active area of research.

Conclusion

This compound is a robust and convenient chromogenic substrate for the study of Dipeptidyl Peptidase II and potentially other related enzymes. Its use in a straightforward spectrophotometric assay facilitates the determination of enzyme kinetics, the screening of inhibitors, and the characterization of peptidase activity in various biological samples. This technical guide provides a foundational understanding and practical protocols for the effective application of this compound in biochemical research and drug discovery.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

Understanding Enzyme Kinetics: A Technical Guide to the Use of Lys-Ala-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles of enzyme kinetics using the chromogenic substrate Lys-Ala-pNA. It provides a comprehensive overview of the enzymes that metabolize this substrate, detailed experimental protocols for kinetic analysis, and a summary of key kinetic parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in enzyme characterization, inhibitor screening, and drug development.

Introduction to this compound and its Enzymatic Hydrolysis

This compound (L-Lysyl-L-alanine-p-nitroanilide) is a synthetic chromogenic substrate used to assay the activity of certain proteases. The enzymatic cleavage of the peptide bond between alanine and p-nitroaniline releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters.

The primary enzyme that utilizes this compound as a substrate is Dipeptidyl Peptidase II (DPP II) , also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2] This enzyme preferentially cleaves dipeptides from the N-terminus of polypeptide chains. While this compound is a key substrate for DPP II, other proteases, such as trypsin and kallikrein, can also hydrolyze similar p-nitroanilide-based substrates, making it crucial to understand the substrate specificity and optimal assay conditions for the enzyme of interest.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound and a structurally similar substrate by their respective enzymes. This data is essential for designing kinetic experiments and for the comparative analysis of enzyme performance and inhibitor efficacy.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |

| Human Dipeptidyl Peptidase II (DPP II) | This compound | 0.42 | - | 0.4 x 10⁶ | This compound is a selective, though not the most sensitive, chromogenic substrate for human DPP II.[1][3][4] |

| Bovine Trypsin | Z-Lys-pNA | - | 0.517 | 1391 | Z-Lys-pNA is a close analog of this compound. The acylation step (k₂) is rate-limiting for this substrate.[5][6] |

Note: "Z" in Z-Lys-pNA represents a benzyloxycarbonyl protecting group.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining reproducible and accurate enzyme kinetic data. Below is a comprehensive methodology for a typical enzyme kinetic assay using this compound.

Materials and Reagents

-

Enzyme: Purified enzyme of interest (e.g., Dipeptidyl Peptidase II).

-

Substrate: this compound (L-Lysyl-L-alanine-p-nitroanilide).

-

Buffer: Appropriate buffer for the enzyme's optimal activity (e.g., for DPP II, a buffer at pH 5.5 is often used).[7]

-

Microtiter plates: 96-well, clear, flat-bottom plates.

-

Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator: Capable of maintaining a constant temperature (e.g., 37°C).[7]

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in the assay buffer.

-

Prepare a stock solution of the enzyme in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.

-

-

Assay Setup:

-

To each well of the microtiter plate, add the assay buffer.

-

Add the varying concentrations of the this compound substrate to the wells.

-

Include control wells:

-

Blank: Buffer and substrate, without the enzyme, to correct for any non-enzymatic hydrolysis of the substrate.

-

Enzyme control: Buffer and enzyme, without the substrate.

-

-

-

Enzyme Reaction:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[7]

-

Initiate the reaction by adding the enzyme solution to each well (except the blank).

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).[7] The reaction should be monitored during the initial linear phase.

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity, V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per minute to the concentration of pNA produced per minute using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. This can be done using non-linear regression analysis or by using linear transformations such as the Lineweaver-Burk plot.

-

Visualizations: Workflows and Pathways

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Applications in Drug Development

The study of enzyme kinetics with substrates like this compound is fundamental in drug discovery and development. Key applications include:

-

High-Throughput Screening (HTS): The colorimetric nature of the assay makes it suitable for HTS of large compound libraries to identify potential enzyme inhibitors.

-

Mechanism of Inhibition Studies: Kinetic experiments can elucidate the mode of action of an inhibitor (e.g., competitive, non-competitive, or uncompetitive), which is crucial for lead optimization.

-

Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory potency of a series of related compounds, researchers can understand the structural features required for effective inhibition.

-

Diagnostic Applications: Dysregulation of enzyme activity is often associated with disease. Kinetic assays can be adapted for diagnostic purposes to measure enzyme levels in biological samples.

Conclusion

This compound is a valuable tool for the kinetic characterization of Dipeptidyl Peptidase II and for the screening of its inhibitors. A thorough understanding of the principles of enzyme kinetics and the application of robust experimental protocols are essential for generating high-quality, reproducible data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in enzyme research and drug development, ultimately contributing to the advancement of therapeutic interventions targeting this class of enzymes.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theadl.com [theadl.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chromogenic Substrate Lys-Ala-pNA: A Technical Guide for Pharmacological and Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the chromogenic substrate L-Lysyl-L-alanine-p-nitroanilide (Lys-Ala-pNA) in the realms of pharmacology and drug discovery. This compound serves as a valuable tool for the characterization of certain proteases, particularly dipeptidyl peptidase II (DPP II), and for the high-throughput screening of their inhibitors. Its principle lies in the enzymatic cleavage of the amide bond, releasing the yellow chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically.

Core Principles and Applications

This compound is a synthetic dipeptide derivative that mimics the natural substrates of certain exopeptidases. The terminal lysine and alanine residues confer specificity for enzymes that recognize and cleave after such sequences. The primary application of this compound is in colorimetric enzyme assays. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

This simple and robust assay principle makes this compound a valuable tool for:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential enzyme inhibitors.

-

Drug Discovery: Evaluating the potency and mechanism of action of lead compounds in drug development pipelines.

-

Diagnostic Research: Investigating the activity of relevant enzymes in biological samples as potential disease biomarkers.

Quantitative Data for this compound and Dipeptidyl Peptidase II

The following table summarizes the key kinetic parameters for the hydrolysis of this compound by human dipeptidyl peptidase II (DPP II), a serine protease implicated in various physiological processes, including cell quiescence and apoptosis.

| Parameter | Value | Enzyme | Conditions | Reference |

| Km | 570 ± 40 µM | Human Dipeptidyl Peptidase II | pH 5.5 | [1] |

| kcat/Km | 0.4 x 10⁶ M⁻¹s⁻¹ | Human Dipeptidyl Peptidase II | pH 5.5 | [1][2] |

| kcat | 228 s⁻¹ | Human Dipeptidyl Peptidase II | pH 5.5 | Calculated |

| Optimal pH | ~5.5 | Human Dipeptidyl Peptidase II | [1][2] |

Note: The kcat value was calculated using the provided Km and kcat/Km values (kcat = (kcat/Km) * Km).

Experimental Protocols

Standard Enzyme Activity Assay for Dipeptidyl Peptidase II

This protocol outlines the determination of DPP II activity using this compound in a standard 96-well microplate format.

Materials:

-

Purified human dipeptidyl peptidase II (DPP II)

-

This compound dihydrochloride (Substrate)

-

0.05 M Cacodylic acid/NaOH buffer, pH 5.5

-

Dimethyl sulfoxide (DMSO) for substrate and inhibitor solubilization

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 0.05 M Cacodylic acid/NaOH buffer, pH 5.5.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 100 mM. Further dilute in assay buffer to the desired working concentrations.

-

Enzyme Solution: Dilute the purified DPP II in assay buffer to a working concentration that yields a linear rate of pNA production over the desired time course.

-

-

Assay Protocol:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 25 µL of the enzyme solution to the appropriate wells.

-

Add 25 µL of assay buffer to the blank wells (no enzyme).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells to achieve a final concentration of 1 mM.[1]

-

Immediately begin monitoring the increase in absorbance at 405 nm at 37°C in a microplate reader. Take readings every minute for 10-30 minutes.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the corresponding enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,620 M⁻¹cm⁻¹), c is the concentration, and l is the path length.

-

High-Throughput Screening (HTS) for DPP II Inhibitors

This protocol is designed for screening large compound libraries for potential inhibitors of DPP II.

Materials:

-

Same as the standard enzyme activity assay.

-

Compound library dissolved in DMSO.

-

384-well microplates for higher throughput.

Procedure:

-

Reagent Preparation: Prepare reagents as described in the standard assay protocol. The final substrate concentration should be at or near the Km value (e.g., 570 µM) to ensure sensitivity to competitive inhibitors.

-

Assay Protocol (384-well format):

-

Dispense 1 µL of test compound or DMSO (vehicle control) into the appropriate wells of the 384-well plate.

-

Add 20 µL of the diluted DPP II enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.

-

Measure the absorbance at 405 nm at 37°C over a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits".

-

Hits are then subjected to secondary screening to confirm their activity and determine their IC₅₀ values.

-

Signaling Pathways and Logical Relationships

DPPII-Mediated Apoptosis in Quiescent Cells

Dipeptidyl peptidase II plays a crucial role in maintaining cellular quiescence (the G₀ phase of the cell cycle). Inhibition of DPPII can trigger a signaling cascade that leads to apoptosis in these resting cells.[2][3][4] This pathway involves the dysregulation of key cell cycle proteins.

Caption: DPPII inhibition disrupts quiescence, leading to apoptosis.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme using a chromogenic substrate like this compound.

Caption: A generalized workflow for screening enzyme inhibitors.

Conclusion

This compound remains a cornerstone chromogenic substrate in pharmacology and drug discovery, particularly for the study of dipeptidyl peptidase II. Its ease of use, coupled with the straightforward spectrophotometric readout, facilitates robust and reproducible enzyme characterization and inhibitor screening campaigns. The detailed protocols and conceptual workflows provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors, ultimately contributing to a deeper understanding of protease biology and the development of novel therapeutics.

References

- 1. netAnalysis_dot function - RDocumentation [rdocumentation.org]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic efficiency and vitality of HIV-1 proteases from African viral subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Dipeptide p-Nitroanilides in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide p-nitroanilides are invaluable tools in basic and applied biochemical research, primarily serving as chromogenic substrates for a wide array of proteases. Their utility stems from a straightforward principle: enzymatic cleavage of the amide bond linking the dipeptide to the p-nitroaniline (pNA) moiety liberates the yellow-colored pNA, which can be readily quantified spectrophotometrically. This simple yet robust method allows for the continuous monitoring of enzyme activity, making these compounds ideal for enzyme characterization, inhibitor screening, and kinetic studies. This technical guide provides an in-depth overview of the core applications of dipeptide p-nitroanilides, complete with experimental protocols and quantitative data to facilitate their integration into various research workflows.

Core Applications

The primary application of dipeptide p-nitroanilides lies in the study of proteolytic enzymes. The specificity of the dipeptide sequence dictates which protease will recognize and cleave the substrate, allowing for targeted assays of specific enzyme activity.

Enzyme Activity Assays and Kinetics